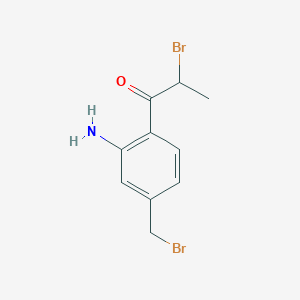
1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by the introduction of the amino group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations. Industrial production methods may involve large-scale bromination and amination processes, optimized for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted phenyl derivatives and bromopropanone analogs.
Applications De Recherche Scientifique
1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with various molecular targets. The amino and bromomethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as enzyme activity and signal transduction. The exact pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one include other brominated phenyl derivatives and amino-substituted phenyl compounds. What sets this compound apart is the combination of both amino and bromomethyl groups, which provides unique reactivity and versatility in chemical synthesis. Examples of similar compounds include:
- 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one
- 1-(2-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one
These compounds share structural similarities but differ in the specific positioning and number of substituents, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H11Br2NO |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
1-[2-amino-4-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3 |
Clé InChI |
GOPULBKDAWBHNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)CBr)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


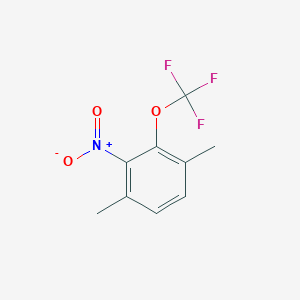
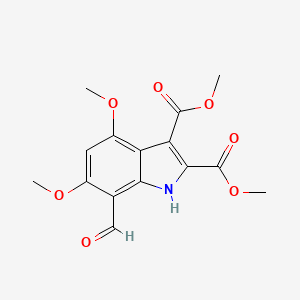
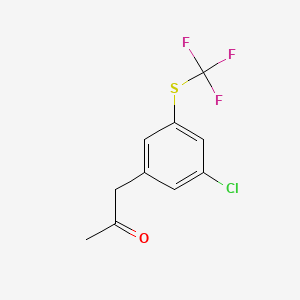
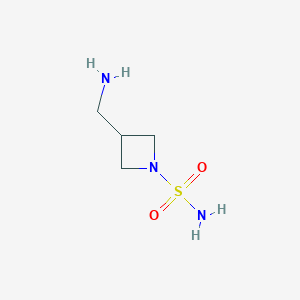


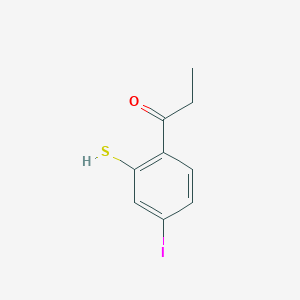
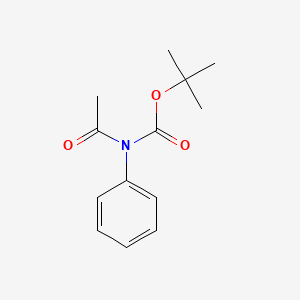
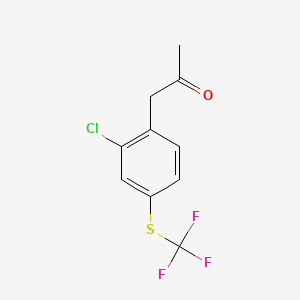
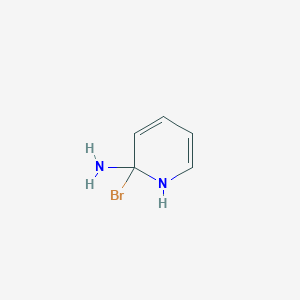
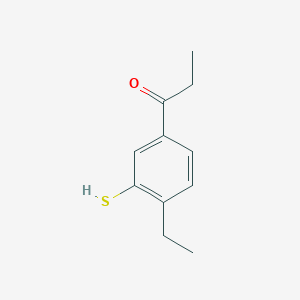

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)

